molecular formula C19H15N3O3S B2947005 N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 1172815-80-3

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2947005
CAS No.: 1172815-80-3
M. Wt: 365.41
InChI Key: NMVMACGGZHCTEP-UHFFFAOYSA-N
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Description

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound with intriguing properties. It consists of a benzofuran moiety linked to an oxadiazole ring, appended with a methylthio-substituted benzyl group. This multi-functional molecule is of significant interest in various fields including medicinal chemistry, organic synthesis, and materials science due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps. A common approach starts with the formation of the benzofuran core, which can be synthesized via cyclization reactions of ortho-alkynylphenols. The oxadiazole ring is then constructed through a cyclocondensation reaction involving hydrazides and carbonyl compounds. Finally, the methylthio-benzyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial-scale synthesis of this compound requires optimized reaction conditions to ensure high yield and purity. Methods often include the use of automated reactors and continuous flow techniques to streamline the multi-step synthesis. Catalysts and reagents are chosen to maximize efficiency and minimize by-products, ensuring that the final product meets stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide undergoes a variety of chemical reactions, including:

  • Oxidation: Can be oxidized to introduce new functional groups or alter existing ones.

  • Reduction: Selective reduction can modify the oxadiazole or benzofuran rings.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive sites on the molecule.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like dichloromethane or ethanol.

Major Products

Major reaction products depend on the type of reaction performed. For example:

  • Oxidation can lead to sulfone or sulfoxide derivatives.

  • Reduction might yield dihydrobenzofuran or reduced oxadiazole variants.

  • Substitution reactions can introduce a wide range of functional groups, altering the compound's properties.

Scientific Research Applications

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is utilized in diverse scientific research areas:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, studying its reactivity helps in designing new synthetic pathways.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Potential therapeutic applications, such as enzyme inhibition or receptor modulation, are being explored.

  • Industry: : Utilized in the development of new materials, such as organic semiconductors or catalysts, owing to its unique structural properties.

Mechanism of Action

The mechanism by which N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide exerts its effects is dependent on its specific application:

  • Molecular Targets and Pathways: : It may interact with biological molecules like proteins or nucleic acids, influencing biochemical pathways. For instance, it could inhibit enzyme activity or modulate receptor functions, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

When compared to other benzofuran or oxadiazole derivatives, N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide stands out due to its unique combination of functional groups. This provides it with distinct chemical reactivity and potential biological activities.

List of Similar Compounds

Some similar compounds include:

  • Benzofuran-2-carboxamide derivatives

  • Oxadiazole-substituted benzyl compounds

  • Methylthio-substituted aromatic compounds

Each of these analogues shares structural elements with this compound, but the presence of all three moieties in one molecule is what sets it apart.

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Properties

IUPAC Name

N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-26-14-8-6-12(7-9-14)10-17-21-22-19(25-17)20-18(23)16-11-13-4-2-3-5-15(13)24-16/h2-9,11H,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVMACGGZHCTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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